(3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone
Overview
Description
(3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone is an organic compound that features a quinoline ring attached to a methanone group, which is further substituted with a 3,5-dimethoxyphenyl group
Mechanism of Action
Target of Action
Quinolines and quinolones, such as 3-(3,5-Dimethoxybenzoyl)quinoline, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries
Mode of Action
Quinolines and quinolones generally work by inhibiting bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes .
Biochemical Pathways
Quinolines and quinolones are known to affect various biological reactions that range from oxidative deaminations to free-radical redox reactions .
Pharmacokinetics
Quinolones and fluoroquinolones are known for their broad-spectrum and excellent tissue penetration .
Result of Action
Quinolines and quinolones are known for their antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone typically involves the reaction of 3,5-dimethoxybenzaldehyde with quinoline derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the aldehyde reacts with a quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a promising compound for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced performance characteristics.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline ring structure and exhibit similar biological activities.
Methoxyphenyl Derivatives: Compounds such as 3,5-dimethoxybenzaldehyde and 3,5-dimethoxyacetophenone share the methoxyphenyl group and have similar chemical properties.
Uniqueness
(3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone is unique due to the combination of the quinoline and methoxyphenyl groups. This unique structure allows for a diverse range of chemical reactions and biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-quinolin-3-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-15-8-13(9-16(10-15)22-2)18(20)14-7-12-5-3-4-6-17(12)19-11-14/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGZOKMQWPHNNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC3=CC=CC=C3N=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262015 | |
Record name | (3,5-Dimethoxyphenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-23-2 | |
Record name | (3,5-Dimethoxyphenyl)-3-quinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Dimethoxyphenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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